
Methyl 3-(3-acetyl-2-oxo-5-pentyloxolan-3-YL)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(3-acetyl-2-oxo-5-pentyloxolan-3-YL)propanoate is an ester compound with a complex structure. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents. This particular compound features a carbon-to-oxygen double bond that is also singly bonded to a second oxygen atom, which is then joined to an alkyl group .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(3-acetyl-2-oxo-5-pentyloxolan-3-YL)propanoate typically involves esterification reactions. One common method is the reaction of an appropriate carboxylic acid with an alcohol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to drive the reaction to completion .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger quantities of reactants, leading to higher yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-(3-acetyl-2-oxo-5-pentyloxolan-3-YL)propanoate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may use reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace a leaving group in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as hydroxide ions or amines in polar solvents.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
Aplicaciones Científicas De Investigación
Methyl 3-(3-acetyl-2-oxo-5-pentyloxolan-3-YL)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of fragrances and flavoring agents.
Mecanismo De Acción
The mechanism of action of Methyl 3-(3-acetyl-2-oxo-5-pentyloxolan-3-YL)propanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to form carboxylic acids and alcohols, which can then participate in various biochemical pathways. The compound’s effects are mediated through its interactions with enzymes and other proteins .
Comparación Con Compuestos Similares
Similar Compounds
Methyl acetate: A simpler ester with similar functional groups.
Ethyl acetate: Another ester commonly used in organic synthesis.
Methyl butyrate: Known for its fruity odor and used in flavoring agents.
Uniqueness
Methyl 3-(3-acetyl-2-oxo-5-pentyloxolan-3-YL)propanoate is unique due to its complex structure, which includes multiple functional groups that can participate in a variety of chemical reactions. This complexity makes it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
111831-95-9 |
|---|---|
Fórmula molecular |
C15H24O5 |
Peso molecular |
284.35 g/mol |
Nombre IUPAC |
methyl 3-(3-acetyl-2-oxo-5-pentyloxolan-3-yl)propanoate |
InChI |
InChI=1S/C15H24O5/c1-4-5-6-7-12-10-15(11(2)16,14(18)20-12)9-8-13(17)19-3/h12H,4-10H2,1-3H3 |
Clave InChI |
OXIWNZGHUXDMHS-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC1CC(C(=O)O1)(CCC(=O)OC)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N'-[2,3-Bis(4-hydroxyphenyl)pentyl]-N-(2-chloroethyl)-N-nitrosourea](/img/structure/B14330174.png)

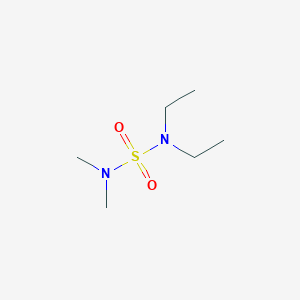

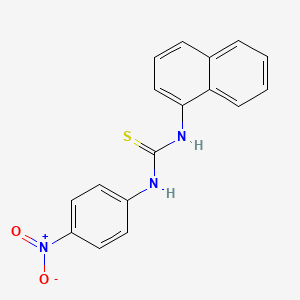
![4-[(Cyclohex-2-en-1-yl)oxy]-2H-1-benzopyran-2-one](/img/structure/B14330201.png)
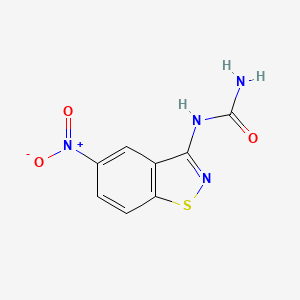
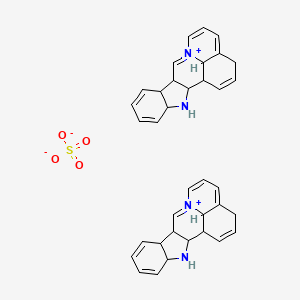
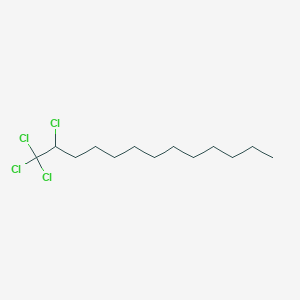

![S-[4-(4-Hydroxyphenoxy)butyl] dimethylcarbamothioate](/img/structure/B14330230.png)

